4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoisoquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- involves multiple steps, typically starting with the preparation of the pyrimidoisoquinoline coreThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum, specific solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6S-cis)- (9CI)
- 4H-Pyrimido(6,1-a)isoquinolin-4-one, 3-(2-aminoethyl)-2,3,6,7-tetrahydro-9,10-dimethoxy-2-((2,4,6-trimethylphenyl)imino)-.
Uniqueness
What sets 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- apart is its specific structural configuration and functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
108445-41-6 |
---|---|
Molecular Formula |
C24H28ClN3O3 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(6R)-9,10-dimethoxy-6-methyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C24H27N3O3.ClH/c1-13-7-14(2)23(15(3)8-13)25-22-12-19-18-11-21(30-6)20(29-5)10-17(18)9-16(4)27(19)24(28)26-22;/h7-8,10-12,16H,9H2,1-6H3,(H,25,26,28);1H/t16-;/m1./s1 |
InChI Key |
NXEKUUKRRZWXMA-PKLMIRHRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.